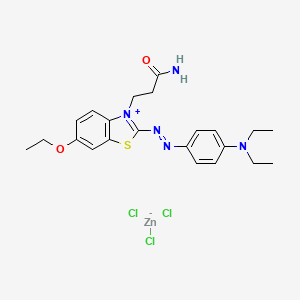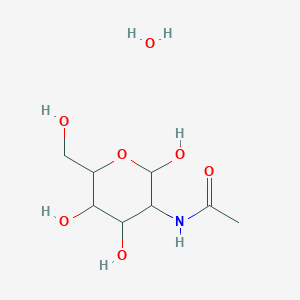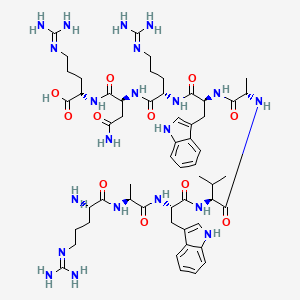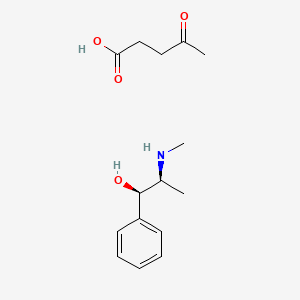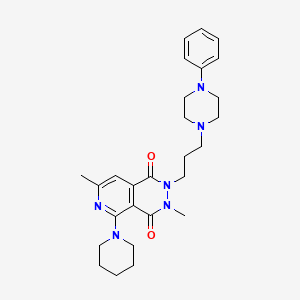
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is a complex heterocyclic compound. This compound features a pyridazine ring fused with a pyridine ring, and it is further substituted with various functional groups, including piperazine and piperidine moieties. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring, followed by the introduction of the pyridine ring through cyclization reactions. Subsequent steps involve the addition of the piperazine and piperidine groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents that facilitate the desired transformations is common. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar pharmacological activities.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and are known for their diverse biological activities.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other pyridazine or pyridazinone derivatives. Its combination of piperazine and piperidine moieties further distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
164071-35-6 |
|---|---|
Molekularformel |
C27H36N6O2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
3,7-dimethyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-5-piperidin-1-ylpyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C27H36N6O2/c1-21-20-23-24(25(28-21)32-13-7-4-8-14-32)27(35)29(2)33(26(23)34)15-9-12-30-16-18-31(19-17-30)22-10-5-3-6-11-22/h3,5-6,10-11,20H,4,7-9,12-19H2,1-2H3 |
InChI-Schlüssel |
CIBWRRRRKSLETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(N(C2=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


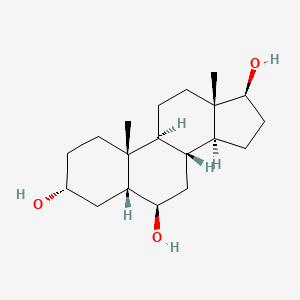

![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

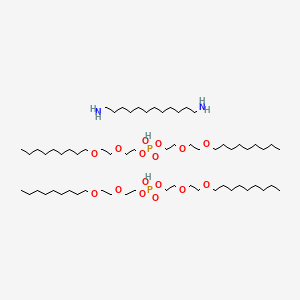
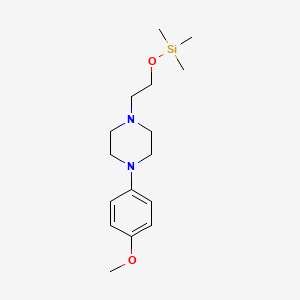
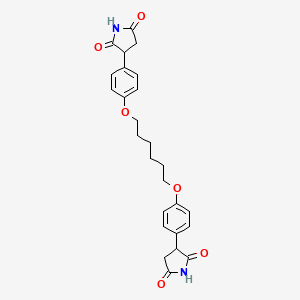
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
